

In-Depth Technical Guide to N3-PEG11-CH2CH2Br for Research Applications

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Compound of Interest		
Compound Name:	N3-PEG11-CH2CH2Br	
Cat. No.:	B12306002	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the purity, stability, and handling of N3-PEG11-CH2CH2Br, a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers in bioconjugation, drug delivery, and materials science, this document outlines the key chemical properties, analytical methodologies for purity assessment, and stability data to ensure its effective use in experimental settings.

Chemical Identity and Properties

N3-PEG11-CH2CH2Br, with the IUPAC name 1-azido-35-bromo-

3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane, is a versatile tool in chemical biology and drug development. This linker possesses two distinct reactive moieties: a terminal azide group and a bromoethyl group, separated by a hydrophilic 11-unit PEG spacer. The azide functionality allows for covalent modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[1] The bromo group serves as a good leaving group for nucleophilic substitution reactions.[1]

The PEG spacer enhances the solubility of the molecule in aqueous media, a critical feature for biological applications.[1]

Table 1: Chemical and Physical Properties of N3-PEG11-CH2CH2Br



Property	Value	Reference
CAS Number	2098982-00-2	[1]
Molecular Formula	C24H48BrN3O11	
Molecular Weight	634.56 g/mol	_
Appearance	Colorless to light yellow viscous liquid	MedchemExpress CoA
Purity (LCMS)	≥ 95% - 99.82%	, MedchemExpress CoA
Solubility	Soluble in water, DMSO, DCM, DMF	

Purity and Quality Control

The purity of **N3-PEG11-CH2CH2Br** is critical for reproducible and reliable experimental outcomes. Commercial suppliers typically provide this reagent with a purity of 95% to over 99%.

Table 2: Purity Specifications from Commercial Suppliers

Supplier	Purity Specification
MedchemExpress	99.82% (batch specific)
Sigma-Aldrich	≥ 95%
BroadPharm	98%

Analytical Methods for Purity Assessment

The primary methods for determining the purity and confirming the structure of **N3-PEG11-CH2CH2Br** are Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Purity Determination by LCMS



A typical LCMS analysis is performed to separate the main compound from any impurities and to confirm its molecular weight.

- Sample Preparation: A stock solution of **N3-PEG11-CH2CH2Br** is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 10-100 μg/mL.
- Chromatographic Conditions:
 - Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size).
 - Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
 - Gradient: A typical gradient might run from 5% to 95% Solvent B over 5-10 minutes.
 - Flow Rate: 0.2-0.4 mL/min.
 - Column Temperature: 25-40 °C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
 - Scan Range: m/z 100-1000.
- Data Analysis: The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. The mass spectrum should show a prominent ion corresponding to the [M+H]+ or [M+Na]+ adduct of N3-PEG11-CH2CH2Br.

Experimental Protocol: Structural Confirmation by ¹H NMR

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule by analyzing the chemical shifts and integration of the protons.



- Sample Preparation: Dissolve 5-10 mg of **N3-PEG11-CH2CH2Br** in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- Instrument: A 400 MHz or higher NMR spectrometer.
- Data Acquisition: Acquire a standard ¹H NMR spectrum.
- Data Analysis: The spectrum should be consistent with the expected structure of N3-PEG11-CH2CH2Br, showing characteristic peaks for the ethylene glycol protons, and the protons adjacent to the azide and bromide functional groups. A Certificate of Analysis from MedchemExpress confirms that the ¹H NMR spectrum is consistent with the structure.

Stability and Storage

Proper storage and handling are crucial to maintain the stability and purity of **N3-PEG11-CH2CH2Br**.

Table 3: Recommended Storage Conditions

Form	Storage Temperature	Duration	Reference
Pure Form	-20°C	3 years	MedchemExpress CoA
4°C	2 years	MedchemExpress CoA	
In Solvent	-80°C	6 months	MedchemExpress CoA
-20°C	1 month	MedchemExpress CoA	

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage. The azide group is generally stable under most conditions, which is advantageous in multi-step bioconjugation reactions.



Safety and Handling

N3-PEG11-CH2CH2Br should be handled with care in a laboratory setting.

Hazard Identification:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
 H335 (May cause respiratory irritation).
- Signal Word: Warning.

Precautionary Measures:

- Wear protective gloves, eye protection, and a lab coat.
- Use in a well-ventilated area or with a fume hood.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

First Aid:

- If on skin: Wash with plenty of soap and water.
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If inhaled: Remove person to fresh air and keep comfortable for breathing.

For comprehensive safety information, refer to the full Safety Data Sheet (SDS) provided by the supplier.

Applications and Reaction Pathways

N3-PEG11-CH2CH2Br is a bifunctional linker enabling the sequential or orthogonal conjugation of two different molecules.



Azide Chemistry N3-PEG11-CH2CH2Br Nucleophilic CuAAC **SPAAC** (Click Chemistry) Copper-free Click) Substitution (SN2) **Bromide Chemistry** Alkyne-containing **DBCO-containing Nucleophile-containing** molecule molecule molecule (e.g., Thiol, Amine) Triazole-linked **Nucleophilic Substitution Product** conjugate

Potential Reaction Pathways of N3-PEG11-CH2CH2Br

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Caption: Reaction pathways for N3-PEG11-CH2CH2Br.

The azide group can be reacted first with an alkyne- or cyclooctyne-containing molecule, followed by the reaction of the bromo group with a nucleophile, or vice versa. The choice of reaction order will depend on the stability of the substrates and intermediates.

Experimental Workflow: General Bioconjugation



Dissolve N3-PEG11-CH2CH2Br in appropriate solvent React with Molecule 1 (e.g., via Click Chemistry) Purify intermediate (e.g., HPLC, Dialysis) Characterize intermediate (e.g., LCMS, NMR) React with Molecule 2 (e.g., via Nucleophilic Substitution) Purify final conjugate (e.g., HPLC, SEC) Characterize final conjugate (e.g., LCMS, SDS-PAGE)

General Experimental Workflow for Bioconjugation

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Caption: A generalized workflow for a two-step bioconjugation reaction.



This technical guide provides essential information for the effective use of **N3-PEG11-CH2CH2Br** in research. By understanding its properties, purity, and stability, researchers can confidently incorporate this versatile linker into their experimental designs for developing novel bioconjugates and drug delivery systems.

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References

- 1. Bromo-PEG11-azide, 2098982-00-2 | BroadPharm [broadpharm.com]
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